molecular formula C12H23NO B8619422 2-iso-Butyl-2-hydroxy-3-octyn-1-ylamine

2-iso-Butyl-2-hydroxy-3-octyn-1-ylamine

Cat. No. B8619422
M. Wt: 197.32 g/mol
InChI Key: IVZIBUIVJOVETG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-iso-Butyl-2-hydroxy-3-octyn-1-ylamine is a useful research compound. Its molecular formula is C12H23NO and its molecular weight is 197.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-iso-Butyl-2-hydroxy-3-octyn-1-ylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-iso-Butyl-2-hydroxy-3-octyn-1-ylamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-iso-Butyl-2-hydroxy-3-octyn-1-ylamine

Molecular Formula

C12H23NO

Molecular Weight

197.32 g/mol

IUPAC Name

4-(aminomethyl)-2-methyldec-5-yn-4-ol

InChI

InChI=1S/C12H23NO/c1-4-5-6-7-8-12(14,10-13)9-11(2)3/h11,14H,4-6,9-10,13H2,1-3H3

InChI Key

IVZIBUIVJOVETG-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CC(CC(C)C)(CN)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under a nitrogen atmosphere, 6.3 g of LiAlH4 (0.167 moles) are suspended in 250 mL of anhydrous diethyl ether and the temperature is reduced to 0° C. 43 g of (1b) (0.162 moles) in 75 mL of anhydrous diethyl ether are added dropwise and the mixture is stirred for 20 h. LiAlH4 is hydrolysed with water and 30% NaOH and the phases are separated. The aqueous phase is extracted repeatedly with diethyl ether, the organic phase is extracted with 1N HCl, the aqueous phase is alkalised with 30% NaOH, extracted with diethyl ether, the combined organic phases are washed to neutrality, dried with Na2SO4 and evaporated. 20.8 g of product are obtained, which are used in the subsequent step without further purification. Formula: C12H23NO (m.w. 197.32). Yield 65%.
Quantity
6.3 g
Type
reactant
Reaction Step One
Quantity
43 g
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
250 mL
Type
solvent
Reaction Step Six
Yield
65%

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